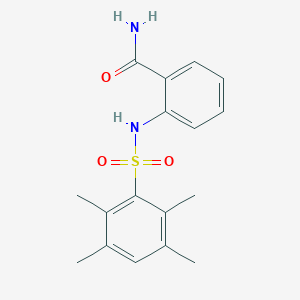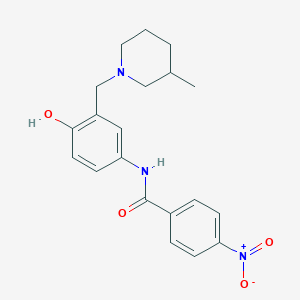![molecular formula C8H18O2S B230767 (7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene CAS No. 17089-43-9](/img/structure/B230767.png)
(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene, commonly known as HDON, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HDON is a spirocyclic compound that contains a unique hexadiynylidene unit, which makes it a valuable tool for studying the mechanisms of various biological processes.
作用機序
The mechanism of action of HDON is based on its ability to undergo a photochemical reaction upon exposure to UV light. This reaction results in the formation of a highly reactive intermediate, which can then react with nearby molecules. The ability of HDON to selectively label specific proteins is based on the fact that the spirocyclic structure of the compound allows it to bind to specific sites on the protein.
Biochemical and Physiological Effects
HDON has been shown to have a range of biochemical and physiological effects, depending on the specific protein it is targeting. For example, HDON has been used to study the interactions between proteins involved in DNA replication, which is essential for cell division. HDON has also been used to study the role of specific proteins in the immune system, which is important for understanding how the body fights off infections.
実験室実験の利点と制限
One of the main advantages of HDON is its ability to selectively label specific proteins, which allows researchers to study their interactions with other proteins in real-time. However, one limitation of HDON is that it requires exposure to UV light, which can be damaging to cells and tissues. Additionally, the synthesis of HDON can be challenging, and the compound is relatively expensive compared to other labeling reagents.
将来の方向性
There are many potential future directions for the use of HDON in scientific research. One area of interest is the development of new methods for synthesizing HDON, which could reduce the cost and increase the yield of the compound. Another area of interest is the development of new applications for HDON, such as in the study of protein-ligand interactions or in the development of new therapeutics. Overall, HDON is a valuable tool for studying the mechanisms of various biological processes, and its unique properties make it a promising candidate for future research.
合成法
HDON can be synthesized through a multistep process that involves the reaction of various starting materials. The first step involves the synthesis of a precursor compound, which is then reacted with hexadiynyl lithium to form the final product. The synthesis of HDON requires careful optimization of reaction conditions, including temperature and solvent choice, to ensure high yields and purity.
科学的研究の応用
HDON has been widely used in scientific research due to its unique structure and properties. One of the main applications of HDON is in the study of protein-protein interactions, which are essential for many biological processes. HDON can be used to selectively label specific proteins, allowing researchers to study their interactions with other proteins in real-time.
特性
CAS番号 |
17089-43-9 |
|---|---|
製品名 |
(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene |
分子式 |
C8H18O2S |
分子量 |
198.22 g/mol |
IUPAC名 |
(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h6-8,10-11H,9H2,1H3/b12-7- |
InChIキー |
IBELVOGDVQQPMZ-GHXNOFRVSA-N |
異性体SMILES |
CC#CC#C/C=C\1/C=CC2(O1)CC=CO2 |
SMILES |
CC#CC#CC=C1C=CC2(O1)CC=CO2 |
正規SMILES |
CC#CC#CC=C1C=CC2(O1)CC=CO2 |
その他のCAS番号 |
17089-43-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)
